6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol
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Overview
Description
6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This particular compound features a bromophenyl group and dimethyl substitutions, which may enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol typically involves multi-step organic reactions. One common method is the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The Wohl–Aue method and Beirut method are often employed for the synthesis of phenazine derivatives .
Industrial Production Methods
Industrial production of phenazine derivatives, including this compound, may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium, and optimized reaction parameters, including temperature and pressure, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol involves its interaction with molecular targets such as enzymes and DNA. The compound may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and antitumor effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial activity against Mycobacterium tuberculosis.
Clofazimine: A potent antituberculosis agent used as a prototype for developing new drugs.
Benzofused phenazine derivatives:
Uniqueness
6-(4-Bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol is unique due to its specific substitutions, which may enhance its chemical reactivity and biological activity compared to other phenazine derivatives. Its bromophenyl group and dimethyl substitutions provide distinct properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C24H17BrN2O |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol |
InChI |
InChI=1S/C24H17BrN2O/c1-13-11-19-20(12-14(13)2)27-23-21(15-7-9-16(25)10-8-15)24(28)18-6-4-3-5-17(18)22(23)26-19/h3-12,28H,1-2H3 |
InChI Key |
ZYXXBLXIUKJFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C(C4=CC=CC=C4C3=N2)O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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